![molecular formula C16H16O4 B2427971 1-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanol CAS No. 1225905-22-5](/img/structure/B2427971.png)
1-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanol
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Description
1-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanol, also known as safrole alcohol, is an organic compound that belongs to the class of phenylpropenes. It is commonly found in the oils of various plants, including sassafras, cinnamon, and nutmeg. Safrole alcohol has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Scientific Research Applications
Synthetic Intermediate for Pharmaceuticals : This compound has been identified as a valuable raw material in the enantioselective synthesis of pharmaceuticals like epinephrine, norepinephrine, and isoproterenol. Enantioselective reductions of related compounds have been achieved with excellent yields and enantiomeric excesses, indicating its potential in asymmetric synthesis (Antunes et al., 2004).
Structural and Computational Analysis for Biological Applications : The compound has been studied for its potential in cardiovascular disease (CVD) treatment, particularly through the inhibition of the myeloperoxidase enzyme. Its synthesis, structural characterization, and computational analysis using DFT calculations suggest its utility in biological applications (Jayaraj & Desikan, 2020).
Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial activity. Certain substituted phenyl derivatives have been found to exhibit good antibacterial and antifungal activity, highlighting its potential in developing new antimicrobial agents (Kottapalle & Shinde, 2021).
Biocatalytic Production for Drug Intermediates : The compound, in its enantiomerically pure form, is significant for the production of various drug intermediates. Optimized biocatalytic production using Lactobacillus senmaizuke has been achieved, which is important for synthesizing antihistamines like diphenhydramine hydrochloride and loratadine (Kavi et al., 2021).
Analytical Techniques for Natural Product Identification : Advanced analytical techniques like NMR, MS, and X-ray diffractometry have been used to identify and refine natural products related to this compound, demonstrating its importance in the field of natural product chemistry (Vinokur et al., 2017).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-13-5-2-11(3-6-13)8-14(17)12-4-7-15-16(9-12)20-10-19-15/h2-7,9,14,17H,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRLBMQWLIXCTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanol | |
CAS RN |
1225905-22-5 |
Source
|
Record name | 1-(1,3-dioxaindan-5-yl)-2-(4-methoxyphenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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